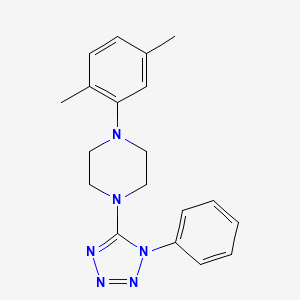
1-(2,5-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine
描述
This compound (CAS 339105-56-5) features a piperazine core substituted with a 2,5-dimethylphenyl group at the 1-position and a 1-phenyl-1H-1,2,3,4-tetraazol-5-yl moiety at the 4-position . The tetraazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(1-phenyltetrazol-5-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-15-8-9-16(2)18(14-15)23-10-12-24(13-11-23)19-20-21-22-25(19)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMZTFFTDNRKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2,5-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (CAS Number: 339105-56-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 350.42 g/mol. The structure features a piperazine ring substituted with a dimethylphenyl group and a tetrazole moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing tetrazole and piperazine moieties exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies have shown that derivatives of tetrazole have significant antibacterial and antifungal properties.
- Anticancer Activity : Certain piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
- Neuropharmacological Effects : Compounds with similar structures have been evaluated for their potential in treating neurological disorders.
Anticancer Activity
A study focused on the synthesis and evaluation of various piperazine derivatives revealed that compounds with a tetrazole substituent exhibited notable cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, certain analogs demonstrated IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .
Antimicrobial Properties
Research has also indicated that compounds similar to 1-(2,5-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine possess antimicrobial properties. In vitro studies showed effectiveness against Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Neuropharmacological Effects
The potential neuropharmacological applications of this compound have been explored in the context of its ability to modulate neurotransmitter systems. Compounds with similar structures have shown promise as anxiolytics and antidepressants in preclinical models .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of piperazine derivatives.
- Findings : The compound exhibited significant growth inhibition in A549 cells with an IC50 value of approximately 5 µM.
- : Suggests potential for development as an anticancer agent.
-
Antimicrobial Efficacy Study :
- Objective : To assess antibacterial activity against Staphylococcus aureus.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
- : Indicates potential as a therapeutic agent for bacterial infections.
Data Tables
相似化合物的比较
Comparative Analysis with Structural Analogues
Structural Features and Substituent Effects
Table 1: Substituent Comparison of Piperazine Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods for nitroimidazole-triazole hybrids (e.g., Cu-mediated cycloaddition), though yields are unspecified .
- Piperazine-indenyl derivatives () achieve higher yields (up to 90%) via straightforward alkylation, suggesting room for optimization in the target compound’s synthesis .
Pharmacological and Physicochemical Properties
Key Observations :
- Lipophilicity: The target compound’s logP (estimated ~3.5) exceeds that of dichlorophenyl and nitroimidazole analogues, likely due to the nonpolar dimethyl and phenyltetrazole groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


